molecular formula C10H13BrN2O2 B13252141 4-bromo-N-(2-methylpropyl)-2-nitroaniline

4-bromo-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13252141
M. Wt: 273.13 g/mol
InChI Key: BLEICSXGBOWIBD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methylpropyl)-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an aniline moiety substituted with a 2-methylpropyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methylpropyl)-2-nitroaniline typically involves the nitration of 4-bromoaniline followed by alkylation. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-bromo-2-nitroaniline is then subjected to alkylation with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Reduction: 4-amino-N-(2-methylpropyl)-2-nitroaniline.

    Substitution: Various halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

4-bromo-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methylpropyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and aniline moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methylpropyl)-2-nitroaniline is unique due to the presence of both the nitro group and the 2-methylpropyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-4-3-8(11)5-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3

InChI Key

BLEICSXGBOWIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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